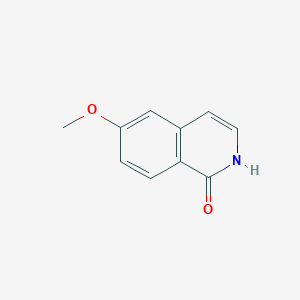

6-methoxyisoquinolin-1(2H)-one

概要

説明

6-Methoxyisoquinolin-1(2H)-one is an organic compound that belongs to the isoquinolinone family. It has the empirical formula C10H9NO2 and a molecular weight of 175.18 .

Molecular Structure Analysis

The molecular structure of 6-methoxyisoquinolin-1(2H)-one can be represented by the SMILES stringO=C(NC=C1)C(C1=C2)=CC=C2OC . This indicates that the molecule contains a methoxy group (-OCH3) attached to an isoquinolinone ring. Physical And Chemical Properties Analysis

6-Methoxyisoquinolin-1(2H)-one is a solid substance . It has a density of 1.2±0.1 g/cm3 . The boiling point is 438.5±45.0 °C at 760 mmHg . The flash point is 219.0±28.7 °C .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

“6-methoxyisoquinolin-1(2H)-one” serves as a versatile building block in organic synthesis. Its structure is amenable to various chemical modifications, making it a valuable precursor for synthesizing a wide range of organic compounds. In medicinal chemistry, it’s used to develop novel therapeutic agents due to its isoquinoline scaffold, which is a core structure in many pharmacologically active molecules .

Pharmacology

In the realm of pharmacology, derivatives of “6-methoxyisoquinolin-1(2H)-one” have been explored for their potential biological activities. For instance, certain derivatives exhibit cytotoxic properties against various cancer cell lines, including A549 lung cancer cells, suggesting their potential as anticancer agents .

Chemical Properties Research

The chemical properties of “6-methoxyisoquinolin-1(2H)-one,” such as its reactivity and stability, are subjects of ongoing research. Understanding these properties is crucial for its application in different chemical reactions and for predicting its behavior in various environments .

Industrial Applications

This compound finds applications in the industrial sector, particularly in the synthesis of complex organic molecules. Its use in the production of dyes, agrochemicals, and pharmaceuticals highlights its industrial significance .

Environmental Impact

Research into the environmental impact of “6-methoxyisoquinolin-1(2H)-one” is vital for assessing its safety profile. Studies focus on its biodegradability, potential toxicity to aquatic life, and long-term effects on ecosystems .

Biological Activity

The biological activity of “6-methoxyisoquinolin-1(2H)-one” and its derivatives is a hot topic in biochemistry. Researchers investigate its role as a potential inhibitor or activator of biological pathways, which could lead to new treatments for various diseases .

Synthesis Methods

Developing efficient synthesis methods for “6-methoxyisoquinolin-1(2H)-one” is crucial for its commercial and research applications. Advances in synthetic chemistry enable the production of this compound in a cost-effective and environmentally friendly manner .

Safety and Handling

Safety protocols for handling “6-methoxyisoquinolin-1(2H)-one” are essential to prevent occupational exposure and environmental contamination. Research in this area ensures that proper guidelines are in place for its use in laboratories and industry .

Research Trends

Keeping abreast of the latest research trends involving “6-methoxyisoquinolin-1(2H)-one” is important for scientists and industries to stay competitive. Current trends may include novel applications in nanotechnology, green chemistry, and drug discovery .

Safety and Hazards

作用機序

Target of Action

It is known that isoquinoline derivatives can interact with a variety of biological targets, including enzymes, receptors, and dna, depending on their specific structural features .

Mode of Action

It has been reported that certain copper complexes, which include isoquinoline derivatives, can induce bimodal death in cancer cells through apoptosis and autophagy . These complexes interact with calf thymus DNA (ct-DNA) via an intercalative binding mode . The presence of electron-donating methoxy groups on the ligands could contribute to the biological behaviors of these complexes .

Biochemical Pathways

Isoquinoline derivatives are known to influence various biochemical pathways depending on their specific structural features and targets .

Result of Action

Certain copper complexes that include isoquinoline derivatives have been shown to exhibit high cytotoxic activity toward different cancer cell lines, including the a549 lung cancer cell line . These complexes induce bimodal death of cancer cells through apoptosis and autophagy .

特性

IUPAC Name |

6-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLJWWYULDUBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619527 | |

| Record name | 6-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxyisoquinolin-1(2H)-one | |

CAS RN |

26829-43-6 | |

| Record name | 6-Methoxyisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

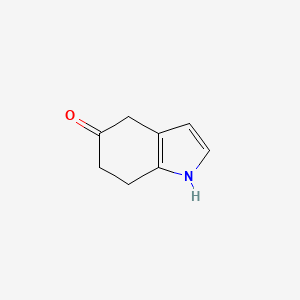

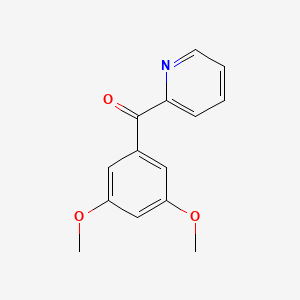

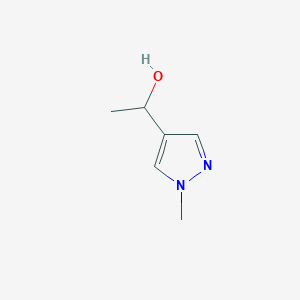

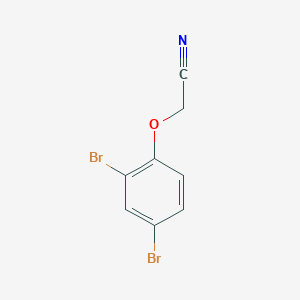

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

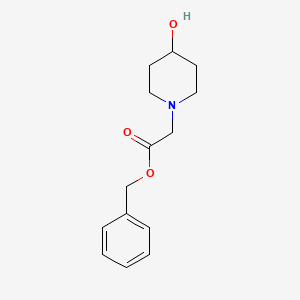

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)